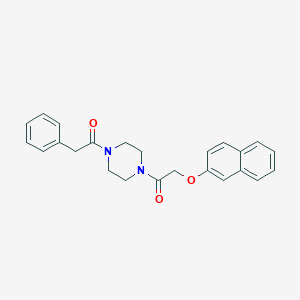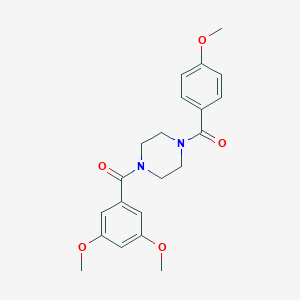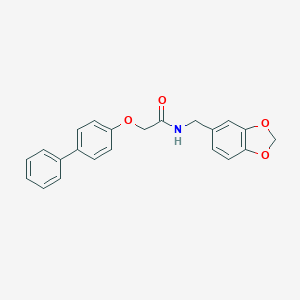
2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a naphthyl group, a piperazinyl group, and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of β-naphthol with ethyl alcohol and sulfuric acid, followed by further reactions to introduce the piperazinyl and phenylacetyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Shares structural similarities but differs in the functional groups attached to the core structure.
2-Ethoxynaphthalene: Similar naphthyl group but lacks the piperazinyl and phenylacetyl groups.
Uniqueness
2-(Naphthalen-2-yloxy)-1-(4-(2-phenylacetyl)piperazin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-23(16-19-6-2-1-3-7-19)25-12-14-26(15-13-25)24(28)18-29-22-11-10-20-8-4-5-9-21(20)17-22/h1-11,17H,12-16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCJGVNSUEYAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B367555.png)

![1-(Diphenylacetyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B367644.png)

![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B367739.png)
![1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B367755.png)
![1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B367775.png)
![1-(3,4-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B367784.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B367786.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B367794.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B367795.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B367796.png)
![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B367798.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(diphenylacetyl)piperazine](/img/structure/B367800.png)
